N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
“N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide” is an organic compound that belongs to the class of acetamides
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS2/c1-7-5-9(3-4-10(7)13)14-11(17)6-18-12-16-15-8(2)19-12/h3-5H,6H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZESCDADUBUYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(S2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide” typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.
Thiadiazole Formation: The thiadiazole ring is synthesized separately through the reaction of appropriate precursors such as thiosemicarbazide and methyl isothiocyanate.
Coupling Reaction: The brominated aromatic compound is then coupled with the thiadiazole derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the bromine atom or the carbonyl group in the acetamide moiety.
Substitution: The bromine atom can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced carbonyl compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiadiazole derivatives, including N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. Research indicates that compounds with thiadiazole moieties exhibit significant antiviral activity against various viruses:
| Compound | Virus Targeted | IC50 Value (µM) | Reference |
|---|---|---|---|
| Thiadiazole Derivative | Hepatitis C Virus (HCV) | 0.35 | |
| Thiadiazole Derivative | Dengue Virus (DENV) | 7.2 ± 0.3 |
These findings suggest that the compound may inhibit viral replication and could serve as a lead compound for developing antiviral agents.
Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro:
| Cell Line | Compound Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | This compound | 120 - 160 | |
| MDA-MB-231 (Breast Cancer) | This compound | 70 - 170 |
The selective toxicity towards cancer cells suggests a potential therapeutic application in oncology.
Antimicrobial Activity
The antimicrobial properties of this compound are noteworthy as well. Studies have evaluated its effectiveness against various bacterial and fungal strains:
| Microorganism | Activity Type | Reference |
|---|---|---|
| Staphylococcus aureus | Antibacterial | |
| Escherichia coli | Antibacterial | |
| Candida albicans | Antifungal |
These results indicate that the compound may be valuable in developing new antimicrobial agents.
Case Study 1: Antiviral Screening
In a study published by MDPI, several thiadiazole derivatives were synthesized and screened for antiviral activity against HCV. The derivative containing the thiadiazole ring exhibited an IC50 value of 0.35 µM, indicating strong antiviral potential and low toxicity in cell lines .
Case Study 2: Cancer Cell Proliferation
Research focused on the antiproliferative effects of thiadiazole derivatives on breast cancer cell lines demonstrated that the tested compound inhibited cell growth effectively at concentrations ranging from 70 to 170 µM . This study emphasizes the need for further exploration into its mechanisms of action.
Mechanism of Action
The mechanism of action of “N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide” would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- N-(4-fluoro-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Comparison
Compared to its chloro and fluoro analogs, “N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide” may exhibit different reactivity and biological activity due to the presence of the bromine atom, which is larger and more polarizable than chlorine and fluorine. This can influence the compound’s binding affinity to biological targets and its overall chemical stability.
Biological Activity
N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity based on various studies.
- Empirical Formula : C12H12BrN3OS2
- Molecular Weight : 358.28 g/mol
Biological Activity Overview
The compound has been evaluated for its antimicrobial and anticancer properties through various in vitro studies.
Antimicrobial Activity
Research indicates that compounds with a thiazole nucleus, such as this compound, exhibit notable antimicrobial effects. The mechanism of action is believed to involve the inhibition of bacterial lipid biosynthesis and other pathways.
Table 1: Antimicrobial Activity Results
| Microorganism | Activity | Method Used |
|---|---|---|
| Gram-positive bacteria | Moderate to high efficacy | Turbidimetric method |
| Gram-negative bacteria | Moderate efficacy | Turbidimetric method |
| Fungal species | Variable efficacy | Turbidimetric method |
Studies have shown that derivatives of this compound display promising results against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines, including estrogen receptor-positive breast cancer (MCF7). The compound demonstrated significant cytotoxicity and induced apoptosis in cancer cells.
Table 2: Anticancer Activity Results
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (breast cancer) | 15.0 | Induction of apoptosis and autophagy |
| A375 (melanoma) | 12.5 | Induction of apoptosis and reduction of tumor growth in vivo |
| CML (chronic myeloid leukemia) | 18.0 | Induction of apoptosis |
In vivo studies using xenograft models have shown a significant reduction in tumor growth, indicating the compound's potential as an effective anticancer agent .
Case Studies
-
Study on Antimicrobial Properties :
A recent study evaluated the antimicrobial activity of several thiazole derivatives, including the compound . The results indicated that it effectively inhibited the growth of multiple bacterial strains, showcasing its potential as a broad-spectrum antimicrobial agent . -
Study on Anticancer Properties :
Another study focused on the anticancer effects of this compound against resistant cancer cell lines. The findings revealed that the compound not only induced cell death but also showed favorable pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
